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Compound of Interest

Compound Name:
Tert-butyl 4-fluoro-5-

hydroxyazepane-1-carboxylate

CAS No.: 1209780-33-5

Cat. No.: B1532355

Get Quote

Executive Summary & Strategic Value
The 5-hydroxyazepane scaffold represents a high-value "chiral pool" intermediate in modern

drug discovery. Unlike the rigid and over-utilized piperidine or pyrrolidine rings, the seven-

membered azepane ring offers unique conformational flexibility and vectorial projection of

substituents. This makes it an ideal scaffold for:

Peptidomimetics: Mimicking

-turn structures in protease inhibitors.

CNS Targets: Modulating lipophilicity and metabolic stability (e.g., Baloxavir analogues).[1]

Fragment-Based Design: Providing a non-planar core that escapes "flatland" chemical

space.

This guide details the downstream functionalization of the 5-hydroxyl handle, focusing on

stereocontrolled inversion, bioisostere installation (fluorination), and oxidation-amination
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sequences.[1]

Conformational Intelligence: The 7-Membered Ring
Challenge
Before attempting functionalization, researchers must understand the conformational dynamics

of the azepane ring. Unlike the stable chair conformation of cyclohexane, azepanes exist in a

dynamic equilibrium between twist-chair and twist-boat conformers.

Critical Considerations:
Transannular Interactions: The 5-position is distal to the nitrogen. However, in certain

conformations, transannular hydride shifts (3

5 or 4

6) can occur during carbocation-mediated reactions, leading to regioisomeric mixtures.[1]

Entropic Factors:

reactions (e.g., Mitsunobu) on 7-membered rings are slower than on 5- or 6-membered rings
due to the higher entropic penalty of aligning the nucleophile with the

orbital of the C-O bond.

Decision Matrix: Functionalization Pathways
The 5-hydroxyl group serves as a divergent point for three primary workflows.

5-Hydroxyazepane
(Scaffold)

Pathway A:
Oxidation Swern / DMP

Pathway B:
Mitsunobu Inversion

 PPh3 / DIAD / Nu-H

Pathway C:
Deoxyfluorination

 Deoxo-Fluor / DAST

5-Oxoazepane

Inverted Ester/Amine
(Walden Inversion)

5-Fluoroazepane
(Bioisostere)

Reductive Amination
(Stereocontrol via Hydride Source)

Chiral amine/alcohol
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Figure 1: Divergent functionalization pathways for 5-hydroxyazepane intermediates.

Detailed Protocols
Pathway A: Stereoselective Fluorination
(Deoxyfluorination)
Objective: Convert C-OH to C-F with inversion of configuration. Mechanism:

displacement of an activated sulfinate intermediate. Reagent Choice:Deoxo-Fluor (Bis(2-
methoxyethyl)aminosulfur trifluoride) is preferred over DAST due to higher thermal stability and
reduced risk of explosive decomposition.

Protocol:
Preparation: Dissolve N-Boc-5-hydroxyazepane (1.0 equiv) in anhydrous DCM (0.1 M).

Cooling: Cool the solution to -78 °C under Argon. Note: Low temperature is critical to

suppress E2 elimination, which yields the volatile azepine alkene.[1]

Addition: Add Deoxo-Fluor (1.5 equiv) dropwise over 10 minutes.

Reaction: Stir at -78 °C for 1 hour, then allow to warm to 0 °C (not RT) over 2 hours.

Quench (Critical): Quench by dropwise addition of saturated aqueous NaHCO

. Caution: Vigorous CO

evolution.[1]

Workup: Extract with DCM (3x), dry over MgSO

, and concentrate.

Purification: Flash chromatography (Hexane/EtOAc).

Self-Validation System:

F NMR: Look for a multiplet around -170 to -180 ppm.
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Coupling Constants: The

coupling (typically 45-50 Hz) confirms the geminal H-F relationship.

Pathway B: The Mitsunobu Inversion
Objective: Invert stereochemistry or install nitrogen/oxygen nucleophiles. Challenge: Steric bulk

of the 7-membered ring can hinder the approach of the pronucleophile.

Protocol:
Setup: Charge a flask with N-Boc-5-hydroxyazepane (1.0 equiv), Triphenylphosphine (PPh

, 1.5 equiv), and the nucleophile (e.g., 4-nitrobenzoic acid or phthalimide, 1.2 equiv) in
anhydrous THF.

Activation: Cool to 0 °C.

Addition: Add DIAD (Diisopropyl azodicarboxylate, 1.5 equiv) dropwise.[1] The solution

should turn yellow and fade.

Monitoring: Stir at RT for 12-24 hours.

Tip: If conversion is low, sonication can improve yields by disrupting phosphine oxide

aggregates.[1]

Workup: Concentrate and triturate with cold ether to precipitate PPh

O (triphenylphosphine oxide). Filter and purify the supernatant.

Self-Validation System:

IR Spectroscopy: Disappearance of the broad O-H stretch (3400 cm

) and appearance of the ester carbonyl (1720 cm

) or phthalimide carbonyls.

Pathway C: Oxidation & Reductive Amination
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Objective: Access 5-aminoazepanes with controlled stereochemistry. Reagent:Dess-Martin

Periodinane (DMP) is recommended over Swern for small-scale (<1g) batches to avoid the foul

odor of dimethyl sulfide and the strict temperature requirements of Swern.

Protocol (Oxidation):
Reaction: To a solution of substrate in wet DCM (water accelerates DMP mechanism), add

DMP (1.2 equiv).[1]

Workup: Quench with 1:1 sat. Na

S

O

/ sat. NaHCO

to destroy unreacted periodinane and iodinane byproducts.

Isolation: The resulting ketone is often unstable on silica; proceed immediately to reductive

amination.

Protocol (Reductive Amination):
Imine Formation: Treat ketone with amine (R-NH

) and mild acid (AcOH) in DCE.

Reduction:

For cis-selectivity: Use bulky hydrides like L-Selectride (kinetic control).

For trans-selectivity: Use NaBH(OAc)

(thermodynamic control).

Quantitative Comparison of Methods
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Parameter
Fluorination
(Deoxo-Fluor)

Mitsunobu
Inversion

Oxidation/Reductiv
e Amination

Primary Risk
Elimination to alkene

(E2)

Steric hindrance / PPh

O removal

Epimerization of

-centers

Stereocontrol High (Inversion) High (Inversion)
Tunable (Hydride

source dependent)

Scale-up
Moderate (Heat

management)

Difficult (Atom

economy)
Excellent

Key Byproduct HF (Corrosive)
Hydrazine/Phosphine

Oxide

Iodinane (if DMP

used)

Troubleshooting & "Self-Validating" Checks
Issue: "I see no product in the Fluorination reaction."

Cause: The intermediate aminosulfite is stable at low temps.

Fix: The reaction often requires warming to 0 °C or RT to trigger the

displacement. However, do not heat to reflux, or elimination will dominate.[1]

Issue: "Mitsunobu reaction stalled at 50% conversion."
Cause: High pKa of the nucleophile.

Fix: Ensure the pKa of the nucleophile is < 11. If using a basic amine, use the sulfonamide

derivative (TsNHR) instead to lower the pKa.[1]

Issue: "NMR shows a mixture of isomers after Reductive
Amination."

Cause: Azepane ring flipping is faster than the reduction rate.

Fix: Lower the temperature to -78 °C during the hydride addition step to lock the

conformation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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